molecular formula C14H13ClF3N3O3S B2826814 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1797958-33-8

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2826814
CAS No.: 1797958-33-8
M. Wt: 395.78
InChI Key: CEJAWLUXKVCRNO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile, and temperatures ranging from room temperature to reflux.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces sulfonic acids and amines.

Scientific Research Applications

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide-sensitive enzymes.

    Industrial applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are sensitive to the compound’s functional groups. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the trifluoromethyl group and the chlorine atom in 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c1-9-7-19-8-21(13(9)22)5-4-20-25(23,24)12-6-10(14(16,17)18)2-3-11(12)15/h2-3,6-8,20H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAWLUXKVCRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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